N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine
Brand Name: Vulcanchem
CAS No.: 132685-68-8
VCID: VC13266466
InChI: InChI=1S/C8H9ClN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
SMILES: C1=CC(=CC=C1C=NN=C(N)N)Cl
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol

N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine

CAS No.: 132685-68-8

Cat. No.: VC13266466

Molecular Formula: C8H9ClN4

Molecular Weight: 196.64 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine - 132685-68-8

Specification

CAS No. 132685-68-8
Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
IUPAC Name 2-[(E)-(4-chlorophenyl)methylideneamino]guanidine
Standard InChI InChI=1S/C8H9ClN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
Standard InChI Key UYZKWRHTYCCDMP-LFYBBSHMSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N/N=C(N)N)Cl
SMILES C1=CC(=CC=C1C=NN=C(N)N)Cl
Canonical SMILES C1=CC(=CC=C1C=NN=C(N)N)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-[(E)-[(4-Chlorophenyl)methylidene]amino]guanidine features a planar 4-chlorophenyl ring connected via an E-configuration methylideneamino (-CH=N-) group to a guanidine (-N=C(NH2_2)2_2) moiety. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H9ClN4\text{C}_8\text{H}_9\text{ClN}_4
Molecular Weight196.64 g/mol
Density1.32 g/cm3^3 (estimated)
Boiling Point433.5±45.0 °C (predicted)
LogP (Partition Coefficient)2.15

The compound’s isomeric SMILES string (C1=CC(=CC=C1/C=N/N=C(N)N)Cl\text{C1=CC(=CC=C1/C=N/N=C(N)N)Cl}) confirms its E-configuration, critical for maintaining steric stability. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the imine proton (δ=8.28.5ppm\delta = 8.2–8.5 \, \text{ppm}) and guanidine NH2_2 groups (δ=6.87.1ppm\delta = 6.8–7.1 \, \text{ppm}), while high-resolution mass spectrometry (HRMS) validates a purity >95%.

Synthesis and Optimization

Condensation Reaction Protocol

The compound is synthesized via a condensation reaction between 4-chlorobenzaldehyde and aminoguanidine hydrochloride under reflux conditions in ethanol or methanol.

4-ClC6H4CHO+H2N-C(=NH)-NH2EtOH, ΔN-[(E)-[(4-ClC6H4)CH=N]NH-C(=NH)-NH2+H2O\text{4-ClC}_6\text{H}_4\text{CHO} + \text{H}_2\text{N-C(=NH)-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{N-[(E)-[(4-ClC}_6\text{H}_4\text{)CH=N]NH-C(=NH)-NH}_2 + \text{H}_2\text{O}

Table 2: Synthetic Conditions and Yields

ParameterOptimal Value
SolventEthanol
Temperature78 °C (reflux)
Reaction Time6–8 hours
Yield72–85%
Purification MethodRecrystallization (EtOH)

Scale-up processes employ automated reactors to maintain consistent temperature and stirring, reducing by-products like unreacted aldehyde or Schiff base intermediates.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the aminoguanidine’s primary amine on the aldehyde carbonyl, forming a hemiaminal intermediate that dehydrates to the imine. Tautomerization stabilizes the E-configuration, favored due to reduced steric hindrance.

Biological Activities and Mechanism of Action

Antibacterial Efficacy

N-[(E)-[(4-Chlorophenyl)methylidene]amino]guanidine exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and moderate activity against Gram-negative strains (e.g., Escherichia coli, MIC = 32 µg/mL) . The chlorophenyl group enhances lipophilicity, facilitating membrane penetration, while the guanidine moiety disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for designing analogs with improved pharmacokinetics. For example, halogen substitution at the phenyl ring’s meta position increases antibacterial potency by 40% .

Organic Synthesis

As a guanidinylation reagent, it facilitates the synthesis of heterocycles like triazines and pyrimidines. Its imine group participates in cycloaddition reactions with dienophiles, enabling access to polycyclic frameworks.

Comparison with Related Guanidine Derivatives

Table 3: Structural and Functional Comparison

CompoundStructurePrimary Use
N-[(E)-[(4-ClC6_6H4_4)CH=N]NH-C(=NH)-NH2_24-Cl-phenyl, guanidineAntibacterial agent
ProguanilDichlorophenyl, biguanideAntimalarial
MetforminDimethylbiguanideAntidiabetic
AminoguanidineNH2_2-guanidineNitric oxide synthase inhibitor

Unlike proguanil, which targets parasitic folate metabolism, N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine disrupts bacterial cell walls, offering a distinct mechanism .

Future Perspectives

Drug Development

Optimizing bioavailability through prodrug strategies (e.g., esterification of the guanidine group) could enhance therapeutic efficacy. In vivo toxicity studies are needed to validate safety profiles .

Material Science

The compound’s rigid structure makes it a candidate for metal-organic frameworks (MOFs) with applications in gas storage or catalysis.

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